3-Methyl-1,2-benzisoxazole-d4
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Overview
Description
3-Methyl-1,2-benzisoxazole-d4 is a deuterated derivative of 3-Methyl-1,2-benzisoxazole. It is a heterocyclic compound with the molecular formula C8H3D4NO and a molecular weight of 137.17 . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-benzisoxazole-d4 typically involves the deuteration of 3-Methyl-1,2-benzisoxazole. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound is not extensively documented, but it generally follows the principles of deuteration used in laboratory settings. The process involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the molecular structure .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2-benzisoxazole-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .
Scientific Research Applications
3-Methyl-1,2-benzisoxazole-d4 has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methyl-1,2-benzisoxazole-d4 is not well-documented. its parent compound, 3-Methyl-1,2-benzisoxazole, is known to interact with various molecular targets, including enzymes and receptors. The deuterium atoms in this compound may influence its interaction with these targets by altering the compound’s kinetic isotope effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2-benzisoxazole: The non-deuterated version of 3-Methyl-1,2-benzisoxazole-d4.
Benzisoxazole: A parent compound with a similar structure but without the methyl group.
Isoxazole: A related heterocyclic compound with a different arrangement of atoms.
Uniqueness
This compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium can also influence the compound’s chemical reactivity and stability, making it distinct from its non-deuterated counterparts .
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-3-methyl-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUKCDPSYQUYQL-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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